molecular formula C29H39ClFN3O3 B1662140 ミベフラジル塩酸塩 CAS No. 116666-63-8

ミベフラジル塩酸塩

カタログ番号: B1662140
CAS番号: 116666-63-8
分子量: 532.1 g/mol
InChIキー: UKGWRIXCWLUSJF-OCPPCWRMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Cardiovascular Applications

Hypertension and Angina Treatment

Mibefradil is primarily recognized for its role in managing hypertension and chronic stable angina. As the first T-type calcium channel blocker, it operates differently from traditional L-type calcium channel blockers by selectively blocking T-type channels, which are activated at lower voltages. This mechanism allows for effective vasodilation without causing reflex tachycardia, a common side effect of other calcium channel blockers .

Clinical Efficacy

  • Blood Pressure Reduction : Clinical studies have shown that mibefradil significantly reduces blood pressure, often more effectively than diltiazem and comparably to amlodipine and nifedipine .
  • Exercise Tolerance : In patients with chronic stable angina, mibefradil has been demonstrated to improve exercise tolerance and delay ischemia onset during physical activity .
StudyPopulationOutcome
AAFP ReviewHypertensive patientsMibefradil more effective than diltiazem
PubMed StudyAngina patientsImproved exercise capacity and reduced ischemia onset

Anti-Cancer Potential

Recent research has explored mibefradil's potential as an anti-cancer agent. Its ability to block Orai channels, which are involved in store-operated calcium entry (SOCE), suggests a novel mechanism for regulating cell growth and apoptosis in cancer cells .

Metabolic Effects

Mibefradil has also been investigated for its effects on glucose metabolism. Studies indicate that it can reduce blood glucose levels in diabetic models by modulating T-type calcium channel activity . This positions mibefradil as a potential therapeutic target for diabetes management.

Key Findings

  • Hypoglycemic Effects : In db/db mice, mibefradil treatment resulted in significant reductions in fasting blood glucose and triglycerides .
  • Mechanistic Insights : The drug's action on T-type calcium channels may play a critical role in regulating insulin sensitivity and glucose homeostasis.
StudyModelOutcome
PMC Studydb/db miceReduced fasting blood glucose levels
PMC Studydb/db miceDecreased triglycerides and improved insulin sensitivity

Safety Profile and Side Effects

While mibefradil is generally well-tolerated, some side effects have been reported. These include dizziness, fatigue, and lightheadedness. Notably, the incidence of peripheral edema is lower compared to other calcium channel blockers like diltiazem and nifedipine .

準備方法

ミベフラジル塩酸塩の合成は、いくつかのステップを含みます。重要な合成経路には、ベンゾイミダゾール誘導体の調製、続いてテトラロール構造の形成が含まれます。 最終生成物は、中間体を塩酸と反応させて二塩酸塩を形成することによって得られます 工業生産方法は通常、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することを含みます .

化学反応の分析

ミベフラジル塩酸塩は、以下を含むさまざまな化学反応を受けます。

4. 科学研究アプリケーション

ミベフラジル塩酸塩は、さまざまな分野における用途について広く研究されてきました。

類似化合物との比較

ミベフラジル塩酸塩は、T型カルシウムチャネルを選択的に遮断するという点でユニークです。類似の化合物には以下が含まれます。

特性

CAS番号

116666-63-8

分子式

C29H39ClFN3O3

分子量

532.1 g/mol

IUPAC名

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride

InChI

InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1

InChIキー

UKGWRIXCWLUSJF-OCPPCWRMSA-N

SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl

異性体SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl

正規SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl

外観

Assay:≥95%A crystalline solid

Key on ui other cas no.

116666-63-8

関連するCAS

116644-53-2 (Parent)

同義語

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mibefradil dihydrochloride
Reactant of Route 2
Mibefradil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Mibefradil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Mibefradil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Mibefradil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Mibefradil dihydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Mibefradil dihydrochloride?

A1: Mibefradil dihydrochloride primarily acts as a T-type calcium channel blocker. [] This means it inhibits the flow of calcium ions through these channels, which are involved in various cellular processes, including smooth muscle contraction and neuronal excitability.

Q2: Beyond its calcium channel blocking activity, has Mibefradil dihydrochloride shown potential in other therapeutic areas?

A3: Interestingly, Mibefradil dihydrochloride has been identified as a potential radiosensitizer for glioblastoma multiforme (GBM). [, , , ] This means it can enhance the sensitivity of tumor cells to radiation therapy. Studies indicate that Mibefradil dihydrochloride might achieve this by inhibiting DNA repair mechanisms, specifically nonhomologous end-joining (NHEJ) and homologous recombination (HR), in tumor cells. []

Q3: Are there any clinical trials investigating the use of Mibefradil dihydrochloride as a radiosensitizer?

A4: Yes, a Phase I clinical trial has been initiated to evaluate the safety and maximum tolerated dose of Mibefradil dihydrochloride when combined with hypofractionated radiation therapy in patients with recurrent GBM. [, , ]

Q4: How does Mibefradil dihydrochloride compare to other radiosensitizers in preclinical studies?

A5: Preclinical studies using a high-throughput cell-based screen have shown that Mibefradil dihydrochloride exhibits potent DSB repair inhibition and effectively radiosensitizes cancer cell lines in vitro. [] This suggests it holds promise as a potential chemo- and radiosensitizer, comparable to other agents under investigation.

Q5: Has Mibefradil dihydrochloride demonstrated any effects on cardiac tissue remodeling?

A6: Studies in dogs with induced atrial fibrillation have shown that Mibefradil dihydrochloride might reduce fibrosis in atrial myocytes. [] This finding suggests a potential role for Mibefradil dihydrochloride in mitigating adverse cardiac remodeling associated with atrial fibrillation.

Q6: What is the role of Mibefradil dihydrochloride in understanding calcium signaling in smooth muscle cells?

A7: Research using mouse vas deferens has shown that Mibefradil dihydrochloride, along with other T-type calcium channel blockers, did not significantly impact the amplitude of excitatory junction potentials or neuroeffector calcium transients. [] This suggests that T-type calcium channels might not play a major role in amplifying calcium influx through P2X receptors in this specific smooth muscle model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。